molecular formula C16H23BrN2O2 B1342459 Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate CAS No. 460094-85-3

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate

Cat. No.: B1342459
CAS No.: 460094-85-3
M. Wt: 355.27 g/mol
InChI Key: SMUACFRAYQYRCB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-bromobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is often used in the synthesis of compounds that have potential biological activity, such as antimicrobial and anticancer agents .

Medicine: In medicine, this compound is used in the development of new drugs. It serves as a precursor for the synthesis of pharmaceuticals that target specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of various organic compounds. It is also used in the manufacture of specialty chemicals and materials .

Comparison with Similar Compounds

Comparison: Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers different substitution patterns and reactivity profiles, making it a valuable intermediate in the synthesis of diverse organic molecules .

Properties

IUPAC Name

tert-butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUACFRAYQYRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609631
Record name tert-Butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460094-85-3
Record name tert-Butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 1-piperazinecarboxylate (5.51 g, 29.623 mmol) in acetonitrile (60 mL) at 0° C. was treated with diisopropylethylamine and 2-bromobenzyl bromide (7.776 g, 31.105 mmol), warmed to room temperature, stirred for 2 hours, and concentrated. The residue was partitioned between ethyl acetate and aqueous NaHCO3. The aqueous layer was extracted with ethyl acetate and the combined extracts were dried (MgSO4), filtered, and concentrated. The concentrate was used directly in the next step without further purification.
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60 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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